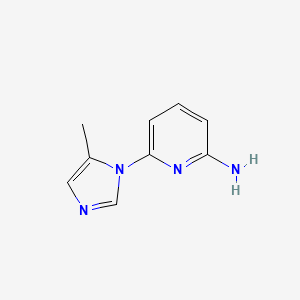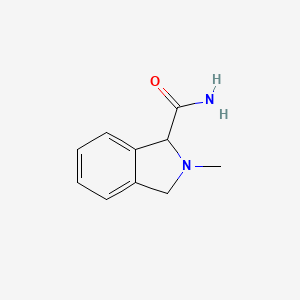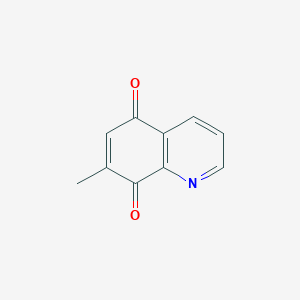![molecular formula C8H12N2O2 B11915505 1,4-Diazaspiro[4.5]decane-2,3-dione CAS No. 34879-40-8](/img/structure/B11915505.png)
1,4-Diazaspiro[4.5]decane-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diazaspiro[45]decane-2,3-dione is a heterocyclic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diazaspiro[4.5]decane-2,3-dione can be synthesized through several methods. One common approach involves the reaction of 1,4-diaminobutane with phosgene, followed by cyclization to form the spiro compound. Another method includes the use of 1,4-diaminobutane and diethyl carbonate under basic conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1,4-Diazaspiro[4.5]decane-2,3-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
1,4-Diazaspiro[4.5]decane-2,3-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other materials with unique properties
Mechanism of Action
The mechanism of action of 1,4-Diazaspiro[4.5]decane-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: A compound with similar spiro structure but different substituents, known for its pharmacological interest.
Spirotetramat: Another spiro compound used as an insecticide with unique two-way internal absorption and transport properties.
Uniqueness
1,4-Diazaspiro[4.5]decane-2,3-dione stands out due to its specific structural features and versatile reactivity, making it a valuable compound for various applications in research and industry. Its ability to undergo multiple types of chemical reactions and its potential bioactivity further highlight its uniqueness compared to other similar compounds .
Properties
CAS No. |
34879-40-8 |
|---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
1,4-diazaspiro[4.5]decane-2,3-dione |
InChI |
InChI=1S/C8H12N2O2/c11-6-7(12)10-8(9-6)4-2-1-3-5-8/h1-5H2,(H,9,11)(H,10,12) |
InChI Key |
NAIHIPDHXTWPLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)NC(=O)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,2,4]Triazolo[3,4-a]isoquinoline](/img/structure/B11915428.png)
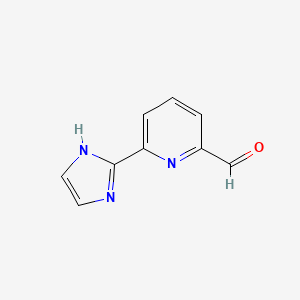
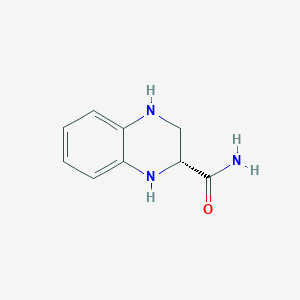
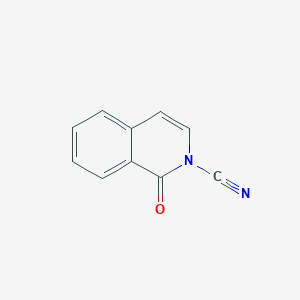
![5H-[1,3]Dioxolo[4,5-f]indol-7-amine](/img/structure/B11915452.png)

![7-Nitropyrido[2,3-b]pyrazine](/img/structure/B11915463.png)
![5-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11915470.png)

